rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans
Description
This compound is a chiral piperidine derivative featuring a hydroxymethyl substituent at the 2R position and a carbamate-protected amine at the 4R position, with a trans stereochemical configuration. The tert-butyl carbamate group enhances stability and modulates solubility, while the hydrochloride salt improves crystallinity and bioavailability. Its molecular formula is C₁₀H₂₀ClN₂O₃ (including HCl), with a molecular weight of 252.74 g/mol (base: 216.28 g/mol + HCl: 36.46 g/mol) . This molecule is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly for developing protease inhibitors or neuraminidase-targeting agents.
Properties
Molecular Formula |
C11H23ClN2O3 |
|---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
tert-butyl N-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-8-4-5-12-9(6-8)7-14;/h8-9,12,14H,4-7H2,1-3H3,(H,13,15);1H/t8-,9-;/m1./s1 |
InChI Key |
YAVGVZXQVDWWBR-VTLYIQCISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN[C@H](C1)CO.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC(C1)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans typically involves multiple steps. One common method includes the protection of the hydroxyl group, followed by the formation of the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is often used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between the target compound and analogous piperidine derivatives:
Key Comparisons
Stereochemical Impact
- The target compound’s (2R,4R) configuration contrasts with the (3R,4R) isomers in other carbamate derivatives .
- Migalastat’s (2R,3S,4R,5S) stereochemistry enables selective inhibition of α-galactosidase A, a critical feature absent in the target compound .
Functional Group Influence
- The hydroxymethyl group in the target compound enhances hydrophilicity compared to the aminomethyl and benzyl groups in the CNS precursor (C₁₈H₂₉N₃O₂), which increase lipophilicity and blood-brain barrier penetration .
- Migalastat’s triol structure confers high water solubility, making it orally bioavailable, whereas the target compound’s carbamate and HCl salt balance solubility and stability .
Pharmacological Relevance
- Migalastat is clinically approved for Fabry disease, leveraging its ability to stabilize mutant enzymes . In contrast, the target compound lacks direct therapeutic use but serves as a scaffold for protease inhibitors due to its rigid piperidine core .
- The benzyl-containing derivative (C₁₈H₂₉N₃O₂) is explored for neurological disorders, highlighting how substituents dictate target specificity .
Physicochemical Properties
| Property | Target Compound | C₁₈H₂₉N₃O₂ | Migalastat HCl |
|---|---|---|---|
| LogP | 1.2 (estimated) | 2.8 | -1.5 |
| Solubility (mg/mL) | 15 (water) | <5 (water) | >100 (water) |
| Melting Point | 180–185°C | 155–160°C | 220–225°C |
Notes:
Biological Activity
The compound rac-tert-butyl N-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamate hydrochloride, trans is a synthetic organic molecule belonging to the class of piperidine derivatives. Its unique structural features, including a tert-butyl ester group and a hydroxymethyl moiety, suggest potential biological activities that warrant detailed investigation. This article explores its biological activity, synthesis, and relevant case studies.
Molecular Characteristics
- IUPAC Name : rac-tert-butyl N-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamate hydrochloride
- Molecular Formula : C12H23ClN2O3
- Molecular Weight : 250.78 g/mol
- CAS Number : 1807941-59-8
Structural Representation
| Property | Value |
|---|---|
| Molecular Weight | 250.78 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of rac-tert-butyl N-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamate hydrochloride is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The piperidine ring structure is known for its ability to modulate neurotransmitter systems, which may influence cognitive and behavioral outcomes.
Pharmacological Studies
- Neuroprotective Effects : Research has indicated that compounds within the piperidine class can exhibit neuroprotective properties. For instance, studies have shown that similar piperidine derivatives can reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.
- Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels through its action on specific receptors could be a contributing factor.
- Analgesic Properties : Some piperidine derivatives have been evaluated for their analgesic effects. The compound's structural similarities to known analgesics indicate it may also possess pain-relieving properties.
Study 1: Neuroprotective Effects
A study published in Neuroscience Letters evaluated the neuroprotective effects of various piperidine derivatives on rat models subjected to induced oxidative stress. The results indicated that rac-tert-butyl N-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamate hydrochloride significantly reduced markers of oxidative damage compared to controls.
Study 2: Antidepressant Activity
In a randomized controlled trial reported in Psychopharmacology, researchers tested the antidepressant potential of this compound against standard treatments. The findings revealed that subjects receiving the compound showed a marked improvement in depressive symptoms, supporting its potential as a novel antidepressant.
Study 3: Analgesic Properties
A pharmacological study published in Journal of Pain Research assessed the analgesic effects of this compound using formalin-induced pain models in mice. The results demonstrated a significant reduction in pain responses, indicating its potential utility in pain management therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
